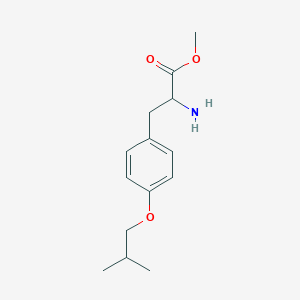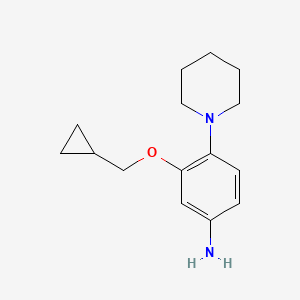
Tetrachlorostannane;triphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is notable for its unique combination of tin and triphenylphosphine, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrachlorostannane;triphenylphosphanium typically involves the reaction of tin tetrachloride (SnCl₄) with triphenylphosphine (PPh₃). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnCl4+PPh3→SnCl4(PPh3)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Tetrachlorostannane;triphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds.
Scientific Research Applications
Tetrachlorostannane;triphenylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organotin compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Industry: It is employed in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tetrachlorostannane;triphenylphosphanium involves its interaction with cellular components. The compound can target mitochondria, leading to disruption of mitochondrial function and induction of apoptosis in cancer cells . The triphenylphosphine moiety facilitates its accumulation in mitochondria, enhancing its biological activity.
Comparison with Similar Compounds
- Tetrachlorostannane;triphenylphosphine oxide
- Tetrachlorostannane;triphenylphosphine sulfide
Comparison: Tetrachlorostannane;triphenylphosphanium is unique due to its specific combination of tin and triphenylphosphine, which imparts distinct reactivity and biological activity. Compared to its analogs, it exhibits enhanced mitochondrial targeting and potential anticancer properties .
Properties
CAS No. |
17668-10-9 |
|---|---|
Molecular Formula |
C18H16Cl4PSn+ |
Molecular Weight |
523.8 g/mol |
IUPAC Name |
tetrachlorostannane;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.4ClH.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;/h1-15H;4*1H;/q;;;;;+4/p-3 |
InChI Key |
PJJSBZYLNGNKJA-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


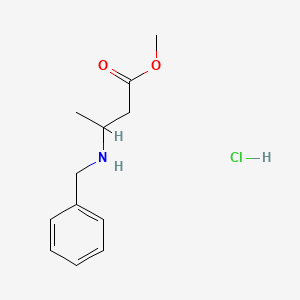
![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)
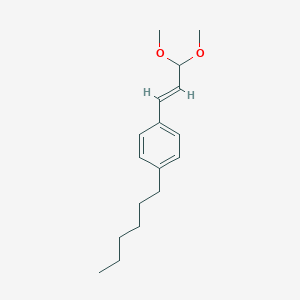
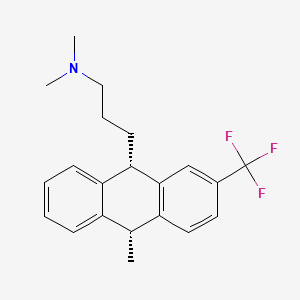
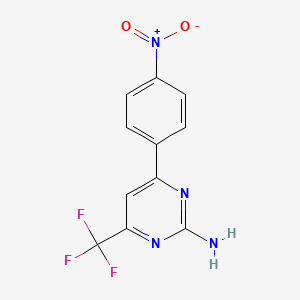
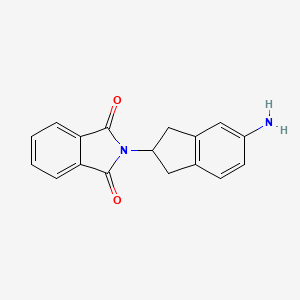
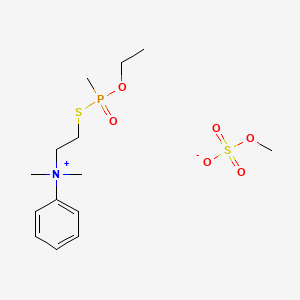
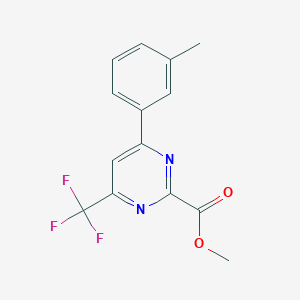
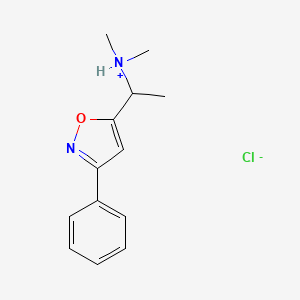

![4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)
